molecular formula C12H7ClF3N B1451098 4-[2-Chloro-5-(trifluoromethyl)phenyl]pyridine CAS No. 4393-93-5

4-[2-Chloro-5-(trifluoromethyl)phenyl]pyridine

Cat. No. B1451098
CAS RN: 4393-93-5
M. Wt: 257.64 g/mol
InChI Key: CYTHNPRWSZLPQF-UHFFFAOYSA-N
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Description

“4-[2-Chloro-5-(trifluoromethyl)phenyl]pyridine” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block . For instance, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .


Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The synthesis of pyridalyl, as is the case for other TFMPs, encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Pharmacophore Design for p38 MAP Kinase Inhibitors

Compounds with a tri- and tetra-substituted imidazole scaffold, including those with pyridine substituents, have been identified as selective inhibitors of p38 MAP kinase, which is implicated in proinflammatory cytokine release. Research has focused on the design, synthesis, and activity studies of these compounds, highlighting the importance of the pyridine substituent in achieving high binding selectivity and potency (Scior et al., 2011).

Hybrid Catalysts in Synthesis

The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which serve as key precursors for medicinal and pharmaceutical industries, has been significantly advanced through the use of hybrid catalysts. This research demonstrates the versatility of pyridine-based compounds in facilitating complex synthetic pathways, offering insights into novel catalytic applications for developing lead molecules (Parmar et al., 2023).

Chemistry and Properties of Pyridine Complexes

Studies on compounds containing 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine have showcased a broad range of chemical properties and complexation behaviors. These findings underscore the structural versatility of pyridine-based ligands in forming complexes with diverse spectroscopic, magnetic, and biological activities, suggesting areas of unexplored potential (Boča et al., 2011).

Chemosensing Applications of Pyridine Derivatives

Pyridine derivatives exhibit a wide range of biological activities and are highly effective as chemosensors for various ions and neutral species. Their high affinity and selectivity make them suitable for applications in analytical chemistry, highlighting their potential in designing biologically active compounds and chemosensors for environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

Environmental Impact of Fluorinated Alternatives

Research on the environmental impact of fluorinated alternatives to PFAS compounds, which include pyridine-based derivatives, has shown that these substances possess systemic multi-organ toxicities. This highlights the urgent need for additional toxicological studies to assess their safety and environmental compatibility, underscoring the importance of pyridine derivatives in environmental science (Wang et al., 2019).

Safety And Hazards

When handling this compound, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area. Protective gloves, clothing, eye protection, and face protection should be worn. In case of inadequate ventilation, respiratory protection should be worn .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

4-[2-chloro-5-(trifluoromethyl)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3N/c13-11-2-1-9(12(14,15)16)7-10(11)8-3-5-17-6-4-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTHNPRWSZLPQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C2=CC=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673527
Record name 4-[2-Chloro-5-(trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-Chloro-5-(trifluoromethyl)phenyl]pyridine

CAS RN

4393-93-5
Record name 4-[2-Chloro-5-(trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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